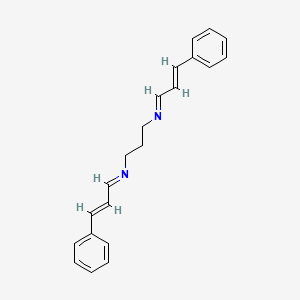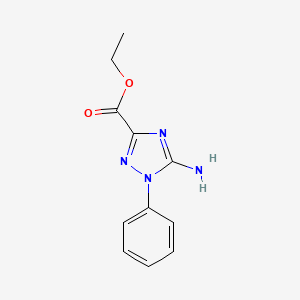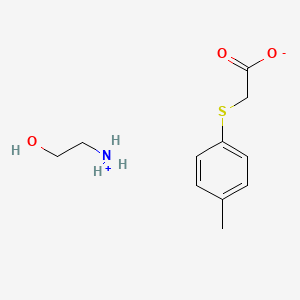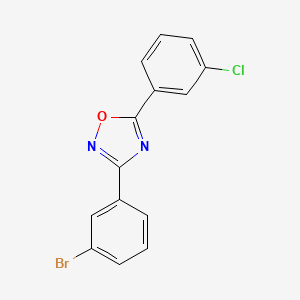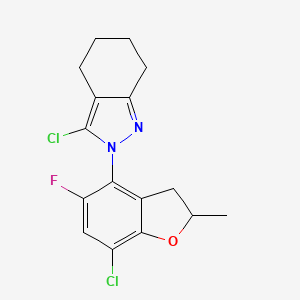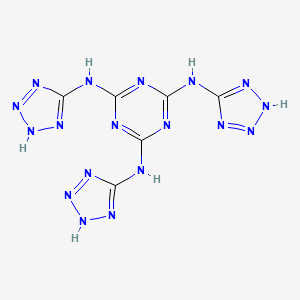
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine core substituted with three tetrazolyl groups, making it a subject of interest for researchers in chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with sodium azide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by tetrazolyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazolyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives due to its high nitrogen content.
作用机制
The mechanism of action of N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through its tetrazolyl groups These groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6-triamine: A simpler triazine derivative without tetrazolyl groups.
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine: Similar structure but lacks the amino groups.
Uniqueness
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine is unique due to its combination of a triazine core with three tetrazolyl groups and amino functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C6H6N18 |
|---|---|
分子量 |
330.23 g/mol |
IUPAC 名称 |
2-N,4-N,6-N-tris(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C6H6N18/c7-1(10-4-13-19-20-14-4)8-3(12-6-17-23-24-18-6)9-2(7)11-5-15-21-22-16-5/h(H6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24) |
InChI 键 |
GFFRNVRACJEJQY-UHFFFAOYSA-N |
规范 SMILES |
C1(=NC(=NC(=N1)NC2=NNN=N2)NC3=NNN=N3)NC4=NNN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
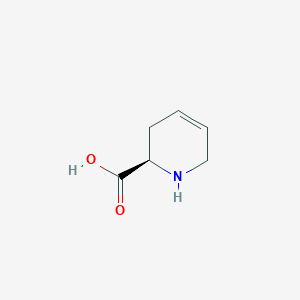
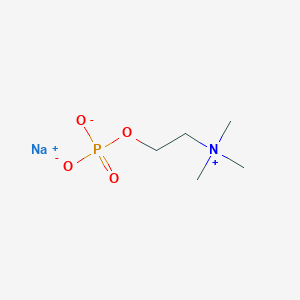
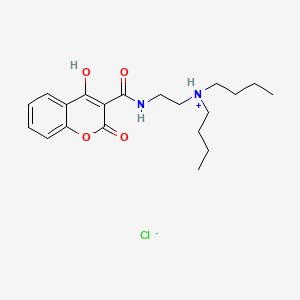
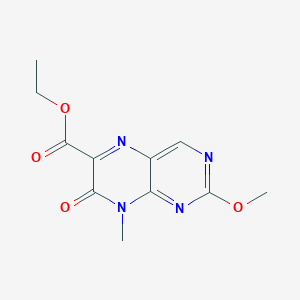


![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
